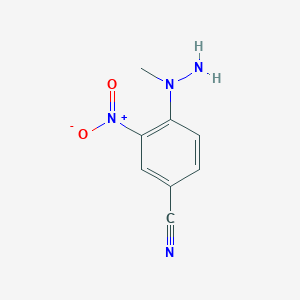

4-(1-Methylhydrazino)-3-nitrobenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Frameworks in Chemical Synthesis

Benzonitrile derivatives are pivotal intermediates in organic synthesis. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. nih.gov This versatility makes benzonitriles valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov For instance, phthalonitriles, which contain two nitrile groups on a benzene (B151609) ring, are precursors to phthalocyanines, a class of compounds used as pigments, in gas sensors, and for photodynamic therapy. nih.gov The presence of the nitrile group in a molecule provides a site for nucleophilic addition and can activate the aromatic ring towards certain reactions.

Importance of Hydrazine (B178648) and Nitroarene Functionalities in Molecular Design

Hydrazine derivatives are highly reactive and serve as important building blocks in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles and triazoles. nih.govmdpi.com The nitrogen-nitrogen single bond and the nucleophilic nature of the amino groups in hydrazine are key to its utility in cyclization reactions. nih.gov The incorporation of a methyl group on the hydrazine moiety, as seen in the target molecule, can influence its reactivity and the stereochemistry of its products.

Nitroarene functionalities, on the other hand, are powerful electron-withdrawing groups that significantly influence the electronic properties of a molecule. They are crucial components in the synthesis of many energetic materials and are also used as intermediates in the production of anilines through reduction. nih.gov The nitro group can direct the regioselectivity of electrophilic aromatic substitution and can participate in various nucleophilic aromatic substitution reactions.

Research Trajectories and Unique Structural Features of 4-(1-Methylhydrazino)-3-nitrobenzonitrile

Despite the individual importance of its constituent functional groups, dedicated research on this compound is conspicuously absent in publicly accessible scientific literature. Its formal name, N-(4-cyano-2-nitrophenyl)-N-methylhydrazine, highlights the direct linkage of the methylhydrazine group to a nitro-substituted benzonitrile ring. This specific arrangement, with the hydrazine and nitro groups ortho to each other, suggests the potential for intramolecular interactions and the formation of unique heterocyclic systems upon reaction. For example, intramolecular cyclization could potentially lead to the formation of benzotriazine or other related heterocyclic scaffolds. The electronic interplay between the electron-donating methylhydrazino group and the electron-withdrawing nitro and cyano groups is expected to create a unique reactivity profile that has yet to be experimentally explored and documented.

Overview of Research Methodologies Employed in the Study of Complex Organic Compounds

The characterization of a novel or understudied organic compound like this compound would typically involve a suite of modern analytical techniques. The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern, which aids in confirming the molecular formula and connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the nitrile (C≡N), nitro (NO₂), and N-H bonds.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.

The study of its reactivity would involve reacting the compound with various reagents and analyzing the products using the same spectroscopic techniques to understand its chemical behavior.

Detailed Research Findings

As of the latest review of scientific databases, there are no published research articles detailing the synthesis, characterization, or application of this compound. Chemical suppliers list the compound, providing basic physical data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₄O₂ | |

| Molecular Weight | 192.17 g/mol | |

| Melting Point | 130 °C |

| CAS Number | 130200-95-2 | |

Due to the absence of dedicated research, no detailed findings on its synthesis, reactivity, or use in materials science can be presented. The potential research trajectories remain speculative and await investigation by the scientific community.

Properties

IUPAC Name |

4-[amino(methyl)amino]-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11(10)7-3-2-6(5-9)4-8(7)12(13)14/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZHGIKFLKHDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380310 | |

| Record name | 4-(1-Methylhydrazinyl)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130200-95-2 | |

| Record name | 4-(1-Methylhydrazinyl)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 1 Methylhydrazino 3 Nitrobenzonitrile

Strategic Design of Synthetic Pathways Towards 4-(1-Methylhydrazino)-3-nitrobenzonitrile

The synthesis of this compound is strategically designed to construct the target molecule efficiently and with high purity. The core of the synthetic strategy is the formation of a carbon-nitrogen bond between an activated aromatic ring and methylhydrazine.

Elucidation of Reaction Mechanisms for Key Bond Formations

The key bond formation in the synthesis of this compound is the C-N linkage created via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic methylhydrazine on the electron-deficient carbon atom bearing the leaving group (typically a halogen) on the 3-nitrobenzonitrile (B78329) ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group ortho to the site of substitution is crucial for stabilizing this intermediate through delocalization of the negative charge. libretexts.orgwikipedia.org

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide ion). This step is typically fast and irreversible, driving the reaction to completion.

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution.

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution.

Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity: The regioselectivity of the synthesis is primarily controlled by the electronic effects of the substituents on the benzonitrile (B105546) ring. The nitro group at the 3-position strongly activates the carbon at the 4-position for nucleophilic attack by withdrawing electron density through both inductive and resonance effects. libretexts.org This makes the substitution at the 4-position highly favored over any other position on the aromatic ring.

Chemoselectivity: Methylhydrazine possesses two nitrogen atoms, both of which are nucleophilic. However, the terminal nitrogen atom (NH2) is generally more nucleophilic and less sterically hindered than the nitrogen atom bearing the methyl group. Therefore, the reaction is expected to proceed chemoselectively with the terminal nitrogen atom attacking the electrophilic carbon of the nitrobenzonitrile ring to form the desired 1-methylhydrazino product. Studies on the reactions of methylhydrazine with other electrophiles have shown that reactions often occur selectively at the more nucleophilic nitrogen. researchgate.netoregonstate.edu

Precursor Chemistry and Derivatization Approaches

The successful synthesis of this compound relies heavily on the availability and reactivity of suitable precursors.

Utility of Nitrobenzonitrile Intermediates in Hydrazino Group Installation

The key precursors for the synthesis are 4-halo-3-nitrobenzonitriles. The most common and effective precursors are 4-fluoro-3-nitrobenzonitrile (B23716) and 4-chloro-3-nitrobenzonitrile (B1361363).

4-Chloro-3-nitrobenzonitrile: This compound can be synthesized by the nitration of p-chlorobenzonitrile using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. guidechem.compublish.csiro.au It serves as a readily available starting material for the subsequent nucleophilic substitution. biosynth.cominnospk.comnih.gov

4-Fluoro-3-nitrobenzonitrile: The fluorine atom is an excellent leaving group in SNAr reactions, often leading to higher reaction rates compared to chlorine. numberanalytics.com This precursor can be prepared by the nitration of 4-fluorobenzonitrile (B33359) with potassium nitrate (B79036) in concentrated sulfuric acid. chemicalbook.com Alternatively, it can be synthesized from 4-chloro-3-nitrobenzonitrile via a halogen exchange reaction (Halex reaction) using anhydrous potassium fluoride (B91410) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). publish.csiro.au The reaction of 4-fluoro-3-nitrobenzonitrile with various amines has been reported, demonstrating its utility as a precursor for introducing nitrogen-based nucleophiles. publish.csiro.au

Role of Methylhydrazine Derivatives in C-N Bond Formation

Methylhydrazine (CH₃NHNH₂) is a key reagent, acting as the nucleophile to introduce the methylhydrazino group onto the aromatic ring. It is a colorless liquid with an ammonia-like odor. utexas.edu In the context of C-N bond formation through nucleophilic aromatic substitution, methylhydrazine attacks the electron-deficient aromatic carbon, leading to the displacement of the leaving group. The use of an excess of hydrazine (B178648) is sometimes employed to prevent the product from undergoing further reactions with the starting material. taylorfrancis.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To achieve high yield and purity of this compound, several reaction parameters can be optimized. While specific optimization data for this exact synthesis is not extensively published, general principles of SNAr reactions provide guidance.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile. | These solvents are effective at solvating the cationic species and do not deactivate the nucleophile. DMSO has been shown to be effective for similar reactions with 4-fluoro-3-nitrobenzonitrile. publish.csiro.au |

| Temperature | Elevated temperatures (e.g., steam-bath or reflux) may be required. | SNAr reactions often require heat to overcome the activation energy barrier. The optimal temperature will depend on the specific precursor and solvent used. |

| Base | A weak, non-nucleophilic base such as potassium carbonate or sodium bicarbonate may be added. | The base can act as a scavenger for the hydrogen halide formed during the reaction, driving the equilibrium towards the product. |

| Reactant Ratio | An excess of methylhydrazine may be beneficial. | Using an excess of the nucleophile can help to ensure complete conversion of the starting material and can minimize potential side reactions. taylorfrancis.com |

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Temperature and Pressure Control in Reaction Kinetics

Nucleophilic aromatic substitution reactions are often exothermic, particularly with highly activated substrates. Therefore, temperature control is a critical parameter to ensure reaction selectivity and safety. The reaction is typically initiated at a low temperature (e.g., 0-10 °C) and then allowed to warm to room temperature or heated to a specific temperature to drive the reaction to completion. For instance, the synthesis of substituted phenylhydrazines from substituted chlorobenzenes and hydrazine hydrate (B1144303) is often carried out at elevated temperatures, ranging from 60 to 160 °C, sometimes under pressure depending on the solvent's boiling point.

Monitoring the reaction progress is essential for determining the optimal reaction time and temperature profile. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product. The rate-determining step in these reactions is typically the initial nucleophilic attack to form the Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.govlibretexts.org

Analogous Synthetic Strategies for Related Benzonitrile and Hydrazine Compounds

The synthetic principles applied to this compound are broadly applicable to a range of other substituted benzonitriles and hydrazinoarenes.

Comparison with Synthesis of Other Substituted Nitrile and Hydrazinoaryls

The synthesis of substituted hydrazinoarenes often follows similar SNAr pathways. The key factors influencing the reaction's success are the nature and position of the activating group on the aromatic ring and the nucleophilicity of the hydrazine derivative.

| Reactant 1 | Reactant 2 | Product | Typical Conditions | Yield (%) |

| 1-Fluoro-2,4-dinitrobenzene | Phenylhydrazine | 1-(2,4-Dinitrophenyl)-2-phenylhydrazine | Ethanol, reflux | High |

| 4-Chloroquinazoline | Hydrazine | 4-Hydrazinoquinazoline | Water, pH dependent | Moderate |

| 2,4-Dinitrochlorobenzene | Hydrazine | 2,4-Dinitrophenylhydrazine | Methanol, room temp. | >90 |

| 4-Fluoro-3-nitrobenzonitrile | Hydrazine | 4-Hydrazino-3-nitrobenzonitrile | DMSO, room temp. | Good (inferred) |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable chemical processes. Key areas of focus include the choice of solvents, energy efficiency, and waste reduction.

Safer Solvents: While polar aprotic solvents like DMSO and DMF are effective, they pose environmental and health concerns. Research into greener alternatives is ongoing. The use of water as a solvent, potentially with a phase-transfer catalyst or a surfactant, is a highly desirable green alternative. researchgate.net For some hydrazine-based syntheses, water has been successfully employed as a solvent.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Microwave-assisted organic synthesis has been successfully applied to the preparation of various heterocyclic compounds, often leading to higher yields in shorter times.

Atom Economy: The SNAr reaction itself has a good atom economy, as the main byproduct is a simple salt (e.g., HCl or HF). To further improve this, the base used to neutralize the acid formed can be chosen carefully.

Use of Renewable Feedstocks and Biocatalysis: While not yet applied to this specific synthesis, the broader field of green chemistry is exploring the use of bio-based starting materials and enzymatic catalysis. ejcmpr.com For example, some hydrazines can be produced through biocatalytic processes. frontiersin.org

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Design synthesis to minimize waste. |

| Atom Economy | SNAr offers good atom economy. |

| Less Hazardous Chemical Syntheses | Use of less toxic starting materials and reagents. Exploring alternatives to highly toxic methylhydrazine if possible. |

| Designing Safer Chemicals | The final product's toxicity and environmental impact should be considered. |

| Safer Solvents and Auxiliaries | Replace traditional volatile organic solvents with water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Utilize microwave-assisted synthesis to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Explore bio-based routes to starting materials. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |

| Catalysis | Use of catalytic reagents over stoichiometric ones where applicable. |

| Design for Degradation | Design the final product to be biodegradable. |

| Real-time analysis for Pollution Prevention | Monitor reaction progress to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |

Chemical Reactivity and Transformative Potential of 4 1 Methylhydrazino 3 Nitrobenzonitrile

Reactivity Profile of the Hydrazino Functional Group

The hydrazino moiety (-NHNHCH₃) is a pivotal site of reactivity in 4-(1-Methylhydrazino)-3-nitrobenzonitrile, primarily due to the nucleophilic nature of the nitrogen atoms.

Nucleophilic Reactivity and Derivatization Reactions

The 1-methylhydrazino group possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal nitrogen is generally considered the more nucleophilic and sterically accessible site. This nucleophilicity allows for a range of derivatization reactions. For instance, it can react with electrophilic reagents such as acyl chlorides or anhydrides to form the corresponding N-acylhydrazines. Alkylation reactions with alkyl halides are also possible, further functionalizing the hydrazine (B178648) group.

Studies on the nucleophilic reactivities of hydrazines have shown that they are potent nucleophiles, often exhibiting reactivity comparable to or greater than that of primary amines. researchgate.net The presence of a methyl group on one of the nitrogen atoms, as in this compound, influences the reactivity and regioselectivity of these reactions.

Condensation and Cyclization Reactions to Form Heterocyclic Systems

A significant aspect of the transformative potential of this compound lies in its ability to undergo condensation and subsequent cyclization reactions to form a variety of heterocyclic compounds. The hydrazino group can react with dicarbonyl compounds, such as diketones or ketoesters, to form five- or six-membered heterocyclic rings like pyrazoles and pyridazinones.

For example, the reaction of a hydrazine with a β-diketone is a classic method for the synthesis of pyrazoles. In the case of this compound, condensation with a 1,3-dicarbonyl compound would be expected to yield a pyrazole (B372694) derivative, which is a common scaffold in medicinal chemistry. Similarly, reaction with γ-ketoacids or their esters can lead to the formation of pyridazinone rings. The specific reaction conditions, such as solvent and catalyst, can influence the outcome and yield of these cyclization reactions. The synthesis of new hydrazone derivatives and their subsequent cyclization into heterocyclic moieties like thiazole (B1198619) and thiazolidin-5-one rings has been demonstrated, highlighting the versatility of the hydrazone intermediate. researchgate.net

The following table illustrates potential heterocyclic systems that could be synthesized from this compound and corresponding dielectrophilic partners.

| Reactant for Hydrazino Group | Resulting Heterocyclic Core |

| 1,3-Diketone | Pyrazole |

| β-Ketoester | Pyrazolone |

| α,β-Unsaturated Ketone | Pyrazoline |

| γ-Ketoacid | Dihydropyridazinone |

Oxidation-Reduction Chemistry of the Hydrazino Moiety

The hydrazino group can undergo both oxidation and reduction. Oxidation of hydrazines can lead to the formation of azo compounds (-N=N-). The specific products can vary depending on the oxidizing agent and reaction conditions.

Conversely, the N-N bond of the hydrazine group can be cleaved under reductive conditions. For instance, catalytic hydrogenation using reagents like Raney nickel can reduce the hydrazine to two separate amine functionalities.

Transformations of the Nitro Functional Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Catalytic and Stoichiometric Reduction Pathways to Amines and Nitroso Intermediates

The reduction of the nitro group is a fundamental transformation in organic synthesis. This can be achieved through various catalytic and stoichiometric methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas, is a common and efficient method for converting nitroarenes to the corresponding anilines. In the context of this compound, this would yield 3-amino-4-(1-methylhydrazino)benzonitrile. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using various metal nanoparticle catalysts has been extensively studied and provides a model for this type of transformation. nih.gov

Stoichiometric reduction can be accomplished using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. These reductions are believed to proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. Under carefully controlled conditions, it is sometimes possible to isolate these intermediates.

The table below summarizes common conditions for the reduction of nitroarenes.

| Reagent/Catalyst | Product |

| H₂, Pd/C | Amine |

| Sn, HCl | Amine |

| Fe, NH₄Cl | Amine |

| NaBH₄, NiCl₂ | Amine |

| Zn, NH₄Cl | Hydroxylamine (B1172632) |

Photoinduced Reactivity and Cycloaddition Reactions of the Nitroarene Core

Nitroarenes can participate in photoinduced reactions. Upon irradiation with UV light, the nitro group can be excited to a triplet state. This excited state can then undergo various reactions. For instance, research on 4-nitrobenzonitrile (B1214597) has demonstrated its ability to act as an oxygen transfer reagent in the anaerobic cleavage of alkenes under visible light irradiation. organic-chemistry.org This process is proposed to occur through a radical cycloaddition mechanism, forming dioxazolidine intermediates that subsequently fragment. organic-chemistry.org

While direct photoinduced cycloaddition involving the nitro group of this compound itself is less common, the excited state of the nitroarene core can participate in electron transfer processes. Studies on the photoinduced oxidation of 4-(dimethylamino)benzonitrile (B74231) have shown the formation of a radical cation via an electron transfer mechanism. nih.gov This suggests that the electronically excited nitrobenzonitrile core of the target molecule could potentially engage in similar single-electron transfer pathways, opening up further avenues for complex molecule synthesis.

Chemical Behavior of the Nitrile Functional Group

The nitrile (-C≡N) group is a cornerstone of organic synthesis due to its diverse reactivity. researchgate.net In this compound, its behavior is modulated by the electronic influence of the adjacent nitro and methylhydrazino substituents.

Hydrolysis and Nucleophilic Addition Reactions at the Nitrile Triplet Bond

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The reactivity of the nitrile can be enhanced by the presence of an adjacent electron-withdrawing group. nih.gov In the target molecule, the strong electron-withdrawing nitro group in the ortho position is expected to increase the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic attack.

Hydrolysis: Like other nitriles, the cyano group in this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon, followed by tautomerization. The strongly activating nitro group would likely facilitate this transformation.

Nucleophilic Addition: A wide range of nucleophiles can add across the carbon-nitrogen triple bond. For instance, organometallic reagents can attack the nitrile to form ketones after hydrolysis. Another significant reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to convert nitriles to primary amines. researchgate.netyoutube.com This transformation provides a route to introduce an aminomethyl group, further expanding the synthetic utility of the scaffold.

The hydrazine moiety within the molecule itself presents the possibility for intramolecular reactions. Depending on the reaction conditions, the terminal nitrogen of the methylhydrazino group could potentially act as an internal nucleophile, leading to cyclization reactions involving the nitrile group to form heterocyclic systems. The synthesis of various pyrazole derivatives from the reaction of α,β-unsaturated nitriles with hydrazine highlights the propensity for such cyclizations. longdom.org

Coordination Chemistry of the Nitrile Ligand in Metal Complexes

Nitriles are versatile ligands in coordination chemistry, capable of binding to metal centers in various modes. nih.govnih.gov They typically act as monodentate, end-on (η¹) ligands through the lone pair of electrons on the nitrogen atom. nih.govnih.gov However, side-on (η²) coordination, involving the C≡N π-system, is also known, particularly with electron-rich metal centers. nih.govacs.org

The strength and nature of the metal-nitrile bond are influenced by both σ-donation from the nitrile to the metal and π-back-donation from the metal's d-orbitals into the nitrile's π* antibonding orbitals. nih.govnih.gov The electronic properties of the substituents on the benzonitrile (B105546) ring play a crucial role. Electron-withdrawing groups, such as the nitro group in this compound, generally decrease the σ-donor capacity of the nitrile ligand but enhance its π-acceptor ability.

Studies on various benzonitrile complexes have provided insight into these interactions. For example, benzonitrile has been shown to bind to Vanadium(III) and Molybdenum(III) complexes, with the thermodynamics and kinetics of binding being dependent on the substituents of the nitrile. nih.govacs.org In nickel-catalyzed cross-coupling reactions, benzonitrile can act as a ligand that promotes reductive elimination. chemrxiv.org The coordination of fluorinated benzonitriles to a zerovalent nickel center leads to an elongation of the C≡N bond, indicating a decrease in bond order due to metal-to-ligand back-donation. acs.org

| Metal Center/Complex | Benzonitrile Ligand Type | Coordination Mode | Key Observation | Reference |

|---|---|---|---|---|

| V(N[tBu]Ar)₃ | Benzonitrile, 2,6-F₂C₆H₃CN | η¹ (end-on) | Binding kinetics depend on the nitrile's R group substituent. | nih.gov |

| Ni(0) | Fluorinated Benzonitriles | η² (side-on) | Elongation of the C≡N bond upon coordination, indicating significant back-donation. | acs.org |

| Ni(II) | Benzonitrile | Not specified | Acts as an additive to promote C(sp²)-C(sp³) bond formation in cross-coupling. | chemrxiv.org |

| Di-iron organometallic framework | Various substituted benzonitriles | η¹ (end-on) | The degree of Fe→N π-back-donation does not always correlate with the electron-donating power of the substituent. | nih.gov |

For this compound, the presence of the additional methylhydrazino group, a potential N-donor, could lead to more complex coordination behavior, possibly acting as a bidentate or bridging ligand under certain conditions.

Strategies for Selective Nitrile Group Modification

Selective modification of the nitrile group without altering other functionalities is a valuable synthetic strategy. researchgate.net

Reduction to Amines: The reduction of nitriles to primary amines is a fundamental transformation. While strong hydrides like LiAlH₄ are effective, they can also reduce other functional groups like nitro groups. researchgate.netyoutube.com More selective methods have been developed. For instance, a reagent system comprising cobalt chloride and sodium borohydride has been shown to selectively reduce nitrile groups in complex molecules under mild conditions. google.com This method could potentially allow for the conversion of the nitrile in this compound to an aminomethyl group while leaving the nitro group intact.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. This reaction is often catalyzed by zinc or other Lewis acids.

Conversion to Other Heterocycles: The inherent reactivity of the nitrile and the adjacent hydrazine group makes the molecule a prime candidate for intramolecular cyclization to form various nitrogen-containing heterocycles, such as pyrazoles or pyridazines, which are common motifs in pharmacologically active compounds. longdom.orgingentaconnect.commdpi.com

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in substitution reactions is profoundly influenced by the electronic properties of its substituents. libretexts.org

Influence of Electron-Withdrawing Groups (Nitro, Nitrile) on Aromatic Reactivity

The aromatic ring of this compound is substituted with two powerful electron-withdrawing groups (EWGs), the nitro group (-NO₂) and the nitrile group (-CN), and one electron-donating group (EDG), the methylhydrazino group (-NHNHCH₃).

Deactivating Effects: Both the nitro and nitrile groups are strong deactivators for electrophilic aromatic substitution (S_EAr). libretexts.org They withdraw electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the positively charged carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orgyoutube.com For example, a nitro substituent can make an aromatic ring more than 10 million times less reactive towards nitration than benzene itself. libretexts.org The methylhydrazino group, while having an electron-withdrawing inductive effect due to the electronegativity of nitrogen, is a strong electron-donating group by resonance, which would somewhat counteract the deactivation by the other two groups. However, the combined effect of the -NO₂ and -CN groups is expected to render the ring highly electron-deficient and thus strongly deactivated towards electrophiles.

Activating Effects for Nucleophilic Substitution: Conversely, the presence of strong EWGs like nitro and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (S_NAr). libretexts.orgbyjus.comlibretexts.org These groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the S_NAr mechanism. libretexts.orgwikipedia.org This effect is most pronounced when the EWGs are positioned ortho or para to the leaving group. libretexts.orglibretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on S_EAr Reactivity | Directing Effect (S_EAr) | Reference |

|---|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating | meta | libretexts.orgcsbsju.edu |

| -CN (Nitrile) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating | meta | libretexts.org |

| -NHNHCH₃ (Methylhydrazino) | Withdrawing | Strongly donating | Activating | ortho, para | libretexts.org |

| -Cl (Chloro) | Withdrawing | Donating | Mildly deactivating | ortho, para | libretexts.orgstackexchange.com |

Investigating Electrophilic and Nucleophilic Aromatic Substitution Pathways

The regiochemical outcome of substitution reactions on the this compound ring is determined by the interplay of the directing effects of the three substituents.

Electrophilic Aromatic Substitution (S_EAr): S_EAr reactions on this heavily deactivated ring would be extremely sluggish. youtube.com If a reaction were to occur, the position of electrophilic attack would be directed by the most activating (or least deactivating) group. The methylhydrazino group is a powerful ortho, para-director. libretexts.org The positions ortho to the methylhydrazino group are C3 (occupied by -NO₂) and C5. The position para to it is occupied by the -CN group. Therefore, the most likely position for electrophilic attack would be C5, which is ortho to the activating methylhydrazino group and meta to the two deactivating groups.

Nucleophilic Aromatic Substitution (S_NAr): The molecule is highly activated for S_NAr. libretexts.orglibretexts.org While there is no conventional leaving group like a halide, a hydrogen atom can be displaced in a reaction known as Vicarious Nucleophilic Substitution (VNS). The hydrogen atom at the C5 position is ortho to the nitro group and para to the nitrile group. This dual activation makes it a highly electrophilic center and a prime target for attack by nucleophiles. The reaction proceeds through the addition of a nucleophile to form a stabilized anionic σ-adduct, followed by the elimination of a hydride equivalent. Such reactions provide a powerful method for introducing substituents onto electron-deficient aromatic rings. nih.gov

Furthermore, the ortho-relationship between the methylhydrazino and nitro groups suggests the potential for intramolecular cyclization reactions, such as the formation of a benzotriazine N-oxide or other heterocyclic systems, particularly under reductive or basic conditions.

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of this compound is dominated by intramolecular cyclization, a common reaction pathway for aromatic compounds bearing ortho-disposed nucleophilic and electrophilic groups. Intermolecular reactions, while theoretically possible, are generally less favored due to the high propensity for ring formation.

Intramolecular Cyclization: Formation of Substituted Indazoles

The most significant intramolecular reaction of this compound is its cyclization to form 6-cyano-1-methyl-7-nitro-1H-indazole. This transformation is a classic example of an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the methylhydrazino group acts as a nucleophile, attacking the carbon atom bearing the nitro group, which is activated towards substitution. The nitro group subsequently departs, leading to the formation of the stable, fused heterocyclic indazole ring system.

For instance, the cyclization of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonyl compounds in the presence of a copper catalyst yields 1-aryl-1H-indazoles. organic-chemistry.org Similarly, the reaction of 2-halobenzonitriles with hydrazine derivatives can lead to the formation of 3-aminoindazoles. organic-chemistry.org These examples highlight the general feasibility and synthetic utility of intramolecular cyclization pathways for precursors with similar structural motifs.

The synthesis of various nitro-substituted indazoles has been documented, often starting from the corresponding nitroanilines. For example, 6-nitroindazole (B21905) can be prepared from 2-methyl-5-nitroaniline, and 7-nitroindazole (B13768) from 2-methyl-6-nitroaniline (B18888) through nitrosation and cyclization. google.com

Table 1: Predicted Intramolecular Cyclization of this compound

| Reactant | Product | Reaction Type | Probable Conditions |

| This compound | 6-cyano-1-methyl-7-nitro-1H-indazole | Intramolecular Nucleophilic Aromatic Substitution | Thermal or Acid/Base Catalysis |

Intermolecular Reactions

Due to the high efficiency of the intramolecular cyclization, intermolecular reactions of this compound are not commonly observed. Under normal conditions, the rate of the intramolecular ring-closing reaction far exceeds the rate of any potential bimolecular reactions.

Theoretically, the methylhydrazino group could participate in intermolecular condensation reactions with carbonyl compounds to form hydrazones. However, the ortho-nitro group's strong electron-withdrawing effect and its role in the favored cyclization pathway make such intermolecular processes unlikely to compete effectively.

Structural Characterization and Crystallographic Analysis

Advanced Crystallographic Analysis for Molecular and Supramolecular Architecture

A complete crystallographic analysis is essential for understanding the precise three-dimensional arrangement of atoms within a crystal lattice. However, no published studies on the single-crystal X-ray diffraction of 4-(1-Methylhydrazino)-3-nitrobenzonitrile could be located.

Analysis of Torsion Angles and Non-Coplanarity of Substituent Groups

The degree of planarity of the benzene (B151609) ring and the orientation of the substituent groups are critical to the molecule's properties. Analysis of torsion angles, which would be obtained from crystallographic data, would reveal the extent of non-coplanarity of the nitro and methylhydrazino groups with respect to the aromatic ring. This information is currently unavailable.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The nature and strength of intermolecular interactions govern the packing of molecules in the solid state. While the presence of the hydrazino group suggests the potential for hydrogen bonding and the aromatic ring allows for π-π stacking, the specific interactions and packing motifs for this compound have not been experimentally elucidated.

Examination of Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in multiple crystalline forms (polymorphism) or to co-crystallize with other molecules is of significant interest in materials science and pharmaceuticals. There is currently no information in the scientific literature regarding any polymorphic forms or co-crystallization studies of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly NMR, are powerful tools for confirming molecular structure and probing the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N Chemical Shift Assignments

Detailed ¹H, ¹³C, and ¹⁵N NMR data, including specific chemical shift assignments, are not available for this compound in the reviewed literature. Such data would provide invaluable information on the connectivity of atoms and the electron distribution within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Group Modes

Vibrational spectroscopy provides critical information about the functional groups present in this compound. By analyzing the absorption of infrared light or the inelastic scattering of monochromatic light (Raman), specific vibrational modes corresponding to different bonds can be identified.

The key functional groups in this molecule are the nitrile (C≡N), the nitro group (NO₂), the hydrazine (B178648) moiety (N-N, N-H), the methyl group (C-H), and the substituted benzene ring (C=C, C-H). While a complete experimental spectrum for this specific molecule is not widely published, the expected vibrational frequencies can be predicted based on characteristic group frequencies from similar compounds.

Key Expected Vibrational Modes:

Nitrile (C≡N) Stretching: The nitrile group is expected to show a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This is a very characteristic peak for nitriles.

Nitro (NO₂) Group Vibrations: The nitro group has two distinct stretching vibrations: an asymmetric stretch (typically stronger) around 1500-1570 cm⁻¹ and a symmetric stretch (typically weaker) around 1300-1370 cm⁻¹.

Hydrazine (N-H) Vibrations: The N-H bond of the secondary amine in the methylhydrazino group will exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to appear around 1550-1650 cm⁻¹.

Aromatic Ring (C=C and C-H) Vibrations: Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found between 690-900 cm⁻¹.

Aliphatic (C-H) Vibrations: The methyl group will show asymmetric and symmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

The data below is a compilation of expected vibrational frequencies based on the analysis of its functional groups and comparison with related nitrobenzonitrile compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazine) | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |

| N-H (Hydrazine) | Bending | 1550 - 1650 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Variable |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₈N₄O₂), the exact molecular weight is 192.17 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecule is expected to form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 192. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a unique fingerprint of the molecule's structure.

Expected Fragmentation Pathways: The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., O, NO). youtube.com The presence of the methylhydrazino and nitrile groups provides additional fragmentation routes.

Loss of the Nitro Group: A common fragmentation is the loss of NO₂ (mass = 46), which would lead to a fragment ion at m/z 146.

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃, mass = 15), producing a significant peak at m/z 177.

Cleavage of the Hydrazine Group: The N-N bond can break, leading to various fragments. For instance, the loss of the methylhydrazino radical (•NHNHCH₃, mass = 46) could result in a fragment at m/z 146.

Loss of HCN: Benzonitrile (B105546) derivatives can lose a molecule of hydrogen cyanide (HCN, mass = 27), which would lead to a fragment from the molecular ion at m/z 165. nih.gov

The table below summarizes the predicted key fragments for this compound.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 192 | [M]⁺˙ (Molecular Ion) | - |

| 177 | [M - CH₃]⁺ | •CH₃ |

| 162 | [M - NO]⁺ | •NO |

| 146 | [M - NO₂]⁺ | •NO₂ |

| 116 | [M - NO₂ - N₂H]⁺ | •NO₂, •N₂H |

| 102 | [C₇H₄N]⁺ (benzonitrile core) | •NHNHCH₃, •NO₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Multiple losses |

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insight into the electronic transitions within a molecule. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains several chromophores—the nitro-substituted benzene ring and the nitrile group—which are expected to produce characteristic absorption bands.

The key electronic transitions are:

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of aromatic systems and other conjugated systems. These transitions are typically high in intensity and occur in the UV region. For this molecule, the conjugated system of the benzene ring, nitro group, and nitrile group will give rise to strong absorptions.

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the nitro group or the nitrogen atoms of the hydrazine group) to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π → π* transitions and often appear at longer wavelengths.

The presence of both an electron-donating group (methylhydrazino) and electron-withdrawing groups (nitro, nitrile) on the benzene ring creates a "push-pull" system. This typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially into the visible spectrum, imparting color to the compound. For instance, similar nitro-substituted phenylhydrazines are used as derivatization reagents that produce colored products with significant absorption shifts. nih.gov

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Benzene Ring, C≡N | 200 - 280 |

| n → π | Nitro Group (NO₂) | 270 - 320 |

| Intramolecular Charge Transfer | Donor-Acceptor System | > 320 |

Theoretical and Computational Studies on 4 1 Methylhydrazino 3 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup and geometric arrangement of 4-(1-Methylhydrazino)-3-nitrobenzonitrile at the atomic level. These calculations offer a lens into the molecule's stability, spectroscopic signatures, and inherent reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for predicting the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. For this compound, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process involves iterative calculations that systematically adjust the atomic coordinates to find the lowest energy conformation.

The energy landscape of the molecule can also be explored to identify different conformers and the energy barriers between them. For instance, rotation around the C-N bond connecting the hydrazino group to the benzene (B151609) ring and the N-N bond within the hydrazino group would likely lead to various stable or metastable structures. Mapping these energy landscapes is crucial for understanding the molecule's flexibility and the relative populations of its conformers at thermal equilibrium. While specific experimental data for this compound is not publicly available, theoretical calculations for related structures like 4-methyl-3-nitrobenzonitrile (B17182) have been performed, confirming the utility of such methods in determining molecular geometry. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be used to identify and characterize the compound in experimental settings.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. By comparing the theoretically predicted spectrum with experimental data (when available), one can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. Each vibrational mode is associated with specific motions of the atoms, such as the stretching of the C≡N (nitrile), N-O (nitro), and N-H (hydrazino) bonds, as well as bending modes of the aromatic ring. These calculated frequencies help in the assignment of experimental IR bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Visible (UV-Vis) spectrum. This provides insight into the molecule's color and its behavior upon exposure to light. The predicted transitions would likely involve the π-systems of the benzene ring and the nitro and nitrile groups.

A hypothetical table of predicted spectroscopic data for this compound, based on DFT calculations, is presented below.

| Spectroscopic Parameter | Predicted Value/Range | Characteristic Functional Group |

| ¹H NMR Chemical Shift (ppm) | 7.0 - 8.5 | Aromatic Protons |

| ¹H NMR Chemical Shift (ppm) | 3.0 - 4.0 | Methyl Protons (-CH₃) |

| ¹H NMR Chemical Shift (ppm) | 4.0 - 6.0 | Hydrazino Protons (-NH) |

| ¹³C NMR Chemical Shift (ppm) | 110 - 150 | Aromatic Carbons |

| ¹³C NMR Chemical Shift (ppm) | 115 - 125 | Nitrile Carbon (-C≡N) |

| ¹³C NMR Chemical Shift (ppm) | 30 - 40 | Methyl Carbon (-CH₃) |

| IR Frequency (cm⁻¹) | 2220 - 2260 | C≡N Stretch |

| IR Frequency (cm⁻¹) | 1500 - 1550 | Asymmetric NO₂ Stretch |

| IR Frequency (cm⁻¹) | 1330 - 1370 | Symmetric NO₂ Stretch |

| IR Frequency (cm⁻¹) | 3200 - 3400 | N-H Stretch |

| UV-Vis λmax (nm) | 250 - 400 | π → π* and n → π* transitions |

Note: This table is illustrative and the actual values would need to be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich methylhydrazino group, while the LUMO would be concentrated on the electron-deficient nitrobenzonitrile ring. This distribution suggests that the molecule could act as an electron donor in reactions involving the hydrazino group and as an electron acceptor at the aromatic ring.

Reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and global electrophilicity index, provide quantitative measures of the molecule's reactivity. These parameters are invaluable for understanding its behavior in various chemical environments.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, both individually and in the presence of other molecules (e.g., in a solvent). MD simulations for this compound would involve solving Newton's equations of motion for the atoms of the system.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. These models are built using a set of known compounds and their measured activities or properties.

Predictive Models for Chemical Reactivity and Stability

For this compound, QSAR and QSPR models could be developed to predict its chemical reactivity and stability under various conditions. This would involve calculating a range of molecular descriptors for the compound, including electronic, steric, and lipophilic parameters. These descriptors would then be used as input for statistical models to predict properties such as reaction rates, equilibrium constants, or degradation pathways.

The development of such predictive models is highly beneficial for the rational design of new molecules with desired properties. By understanding the structural features that govern reactivity and stability, chemists can computationally screen virtual libraries of related compounds to identify promising candidates for synthesis and testing, thereby accelerating the discovery process. The principles of such modeling have been applied to a wide array of chemical systems. researchgate.net

Materials Informatics Approaches for Crystal Structure Predictionsigmaaldrich.com

As of the latest available research, specific studies employing materials informatics approaches for the crystal structure prediction of this compound have not been reported in publicly accessible scientific literature. While computational methods and materials informatics are increasingly utilized to predict and analyze the crystal structures of novel organic compounds, dedicated research on this particular molecule is not yet available.

The field of materials informatics integrates computational tools, data analysis, and theoretical models to predict the properties of materials, including the arrangement of molecules in a crystal lattice. This predictive capability is crucial for understanding a compound's physical and chemical characteristics before its synthesis and experimental characterization.

For related compounds, such as various substituted benzonitrile (B105546) derivatives, crystal structure analyses have been performed using techniques like single-crystal X-ray diffraction. For instance, studies on molecules like 4-Methyl-3-nitrobenzonitrile and 3-Nitrobenzonitrile (B78329) have provided detailed crystallographic data, including unit cell dimensions, space groups, and intermolecular interactions. nih.govnih.gov These experimental studies are often complemented by computational methods like Density Functional Theory (DFT) to optimize molecular geometries and predict spectroscopic properties. mdpi.commdpi.com

However, a comprehensive study leveraging materials informatics to specifically predict the polymorphic landscapes, crystal packing, and resulting properties of this compound is not documented. Such a study would typically involve high-throughput computational screening of potential crystal structures, ranked by their predicted lattice energies, to identify the most stable polymorphs.

Future research in this area would be valuable for elucidating the solid-state properties of this compound and could accelerate its potential applications by providing foundational knowledge of its structural characteristics.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on the benzonitrile (B105546) framework of 4-(1-Methylhydrazino)-3-nitrobenzonitrile makes it a versatile building block for constructing elaborate molecular architectures.

Building Block for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocyclic compounds are foundational to a vast array of biologically active molecules, with over 85% of all biologically active compounds featuring a heterocyclic component. nih.gov These scaffolds are prevalent in pharmaceuticals, natural products, and agrochemicals. nih.govrsc.org this compound serves as an ideal starting material for synthesizing several important heterocyclic systems due to its embedded reactive functionalities.

The primary pathway involves the methylhydrazino group, which is a classic precursor for the synthesis of pyrazoles, a five-membered heterocyclic ring. By reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents, substituted pyrazole (B372694) derivatives can be readily formed. Furthermore, the nitrile group can participate in cyclization reactions. For instance, it can be used to construct pyrimidine (B1678525) rings, which are six-membered heterocycles of significant interest in medicinal chemistry. nih.gov The adjacent nitro group can also be transformed (e.g., reduced to an amine) to facilitate the formation of fused heterocyclic systems like benzimidazoles. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Key Reactant(s) with Intermediate | Relevant Functional Group(s) |

|---|---|---|

| Pyrazoles | 1,3-Diketones, β-Ketoesters | Methylhydrazino |

| Pyrimidines | Amidines, Guanidines | Nitrile |

| Benzimidazoles | Aldehydes, Carboxylic Acids | Nitrile, reduced Nitro (Amine) |

Precursor in the Synthesis of Functionally Substituted Aromatic Compounds

The functional groups on the this compound ring are amenable to a variety of chemical transformations, allowing for its use as a scaffold to generate a library of functionally diverse aromatic compounds. Each group can be selectively modified to introduce new chemical properties.

Nitro Group (-NO₂): This group is readily reduced to an amino group (-NH₂), which is one of the most versatile functional groups in organic synthesis. This resulting aniline (B41778) derivative can undergo diazotization to form a diazonium salt, a gateway to introducing halides, hydroxyl, cyano, and other groups onto the aromatic ring.

Nitrile Group (-CN): The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH) or an amide (-CONH₂). Alternatively, it can be reduced to form an aminomethyl group (-CH₂NH₂), providing another point of attachment or reactivity.

Methylhydrazino Group (-NHNHCH₃): This group can be oxidized or cleaved under specific conditions to generate other functionalities, or it can be acylated to form stable acylhydrazone derivatives.

These transformations enable chemists to systematically alter the molecule's electronic and steric properties, making it a valuable precursor for creating compounds with tailored characteristics for various applications. nih.gov

Table 2: Key Functional Group Transformations

| Initial Group | Reagents/Conditions | Transformed Group |

|---|---|---|

| Nitro (-NO₂) | Sn/HCl, H₂/Pd-C | Amino (-NH₂) |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄, H₂/Raney Ni | Aminomethyl (-CH₂NH₂) |

Development of Novel Chemical Ligands and Catalytic Systems

The development of new ligands is crucial for advancing the field of catalysis. The nitrogen atoms in the methylhydrazino group of this compound possess lone pairs of electrons, making them suitable for coordinating with metal ions. chemicalbook.com This property allows the molecule to serve as a foundational element in the design of more complex ligands. By reacting the methylhydrazino group with aldehydes or ketones, hydrazone ligands can be formed. rsc.org

These hydrazone derivatives, which may incorporate additional donor atoms, can chelate to metal centers to form stable complexes. researchgate.net Such complexes are under investigation for their catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the aromatic ring, leveraging the transformations described in the previous section.

Exploration in Specialty Chemical Development

Beyond its role in fundamental organic synthesis, this compound is explored for its utility in creating high-value specialty chemicals, including those for agriculture and material science.

Utility in the Preparation of Agrochemical Intermediates

Many modern insecticides, herbicides, and fungicides are based on nitrogen-containing heterocyclic structures due to their potent biological activity. As established, this compound is a proficient precursor to pyrazole heterocycles. The pyrazole scaffold is a well-known "privileged structure" in agrochemical design, forming the core of numerous commercial products.

For example, a significant class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), often features a pyrazole-carboxamide core. A synthetic route could envision using this compound to first construct the pyrazole ring, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation to yield a final, biologically active agrochemical. The substituents inherited from the starting material (the nitro group or its derivatives) can play a crucial role in modulating the efficacy and selectivity of the final product.

Contribution to Dye and Pigment Precursor Synthesis

The benzonitrile framework, particularly when substituted with electron-withdrawing (nitro) and electron-donating (methylhydrazino) groups, forms a chromophoric system that is characteristic of dye molecules. This makes this compound a potential precursor for the synthesis of specialty dyes and pigments.

One established pathway in dye chemistry involves the creation of azo compounds. By reducing the nitro group of the title compound to an amine and then converting it into a diazonium salt, it can be coupled with another electron-rich aromatic compound (a coupling partner) to form a highly colored azo dye. The specific shade and properties of the dye could be tailored by the choice of the coupling partner. Additionally, benzonitrile derivatives, in general, are known to be precursors for phthalocyanine-type pigments, which are valued for their stability and vibrant colors. nih.gov The reactivity of this compound allows for its incorporation into these larger, complex pigment structures.

Advanced Synthetic Methodologies Facilitated by the Compound's Structure

The unique trifunctional nature of this compound offers a theoretical platform for its use in sophisticated synthetic strategies. The interplay between the nucleophilic hydrazine (B178648) moiety, the electron-withdrawing nitro group, and the versatile nitrile group could potentially be harnessed in multi-step, one-pot procedures.

Tandem and cascade reactions, which involve the sequential formation of multiple chemical bonds in a single operation, represent a highly efficient approach in organic synthesis. The structure of this compound is theoretically amenable to such processes, particularly for the construction of complex heterocyclic scaffolds.

For instance, the hydrazine group is a common precursor in reactions like the Fischer indole (B1671886) synthesis or the synthesis of pyrazoles and other nitrogen-containing heterocycles. nih.govmdpi.com A hypothetical tandem reaction could be initiated at the hydrazine moiety. Condensation with a ketone or aldehyde could form a hydrazone, which could then undergo an intramolecular cyclization. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, potentially directing cyclization pathways or participating itself in a subsequent reaction step. nih.gov

A plausible, though currently undocumented, cascade sequence could involve an initial reaction at the hydrazine, followed by a cyclization that incorporates either the nitrile or a position on the aromatic ring activated by the nitro group. Research on other nitro-substituted compounds has shown their utility in cascade reactions to form complex products. rsc.org

Table 1: Hypothetical Tandem Reaction Pathways

| Initiating Functional Group | Potential Reaction Partner | Intermediate Species | Final Heterocyclic Core |

| 1-Methylhydrazino | Dicarbonyl Compound | Hydrazone | Pyrazole or Pyridazinone |

| 1-Methylhydrazino | α,β-Unsaturated Ketone | Michael Adduct | Pyrazolidine |

| Nitrile (after reduction) | Intramolecular Aldehyde | Imine | Fused Dihydropyridine |

Note: This table is illustrative of potential, scientifically plausible reactions based on the known chemistry of the functional groups. It does not represent experimentally verified results for this compound.

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. Nitroarenes are known to be photoactive and can participate in such reactions. rsc.org The nitro group in this compound could theoretically serve as an oxidant in a photocatalytic cycle or be transformed itself. For example, photoexcited nitroarenes have been shown to undergo reduction or participate in C-N coupling reactions. rsc.org

The hydrazine moiety could also be a substrate for oxidative photoredox reactions, potentially leading to the formation of radical species that can engage in further bond-forming events. The combination of these groups suggests that the compound could be a candidate for novel, light-mediated cyclization or cross-coupling reactions, although no specific studies have been reported.

Electrosynthesis:

Electrosynthesis offers a green and powerful alternative to traditional chemical methods by using electrical current to drive reactions. The functional groups within this compound are electrochemically active.

Oxidative Reactions: The arylhydrazine group can be anodically oxidized. Studies on other arylhydrazines have demonstrated their use in electrosynthesis to generate intermediates for constructing heterocycles like 1,2,4-triazoles and pyrazoles. beilstein-journals.org Anodic oxidation of the hydrazine portion of the molecule could generate a radical cation, initiating a cascade of events leading to complex products.

Reductive Reactions: The nitro group is readily reduced electrochemically. This process is often a key step in synthesizing anilines from nitroarenes. A controlled electrochemical reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate could trigger an intramolecular cyclization with either the hydrazine or nitrile group, providing a pathway to various benzannulated heterocycles.

Table 2: Potential Electrochemical Transformations

| Process | Active Functional Group | Potential Outcome | Relevant Analogy |

| Anodic Oxidation | 1-Methylhydrazino | Formation of radical cation for intermolecular coupling or intramolecular cyclization. | Electrosynthesis of triazoles from arylhydrazines. beilstein-journals.org |

| Cathodic Reduction | Nitro | Formation of aniline, nitroso, or hydroxylamine to trigger cyclization. | Standard electrochemical reduction of nitroarenes. |

| Cathodic Reduction | Nitrile | Formation of a primary amine. | Electrochemical hydrogenation of nitriles. |

Note: This table outlines potential applications based on established electrochemical principles for the individual functional groups. It does not reflect documented experimental outcomes for this compound.

Future Research Directions and Emerging Trends in the Study of 4 1 Methylhydrazino 3 Nitrobenzonitrile

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The imperative for green chemistry is driving a shift away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. Future research into the synthesis of 4-(1-methylhydrazino)-3-nitrobenzonitrile will undoubtedly prioritize the development of more sustainable and eco-friendly methodologies.

Flow Chemistry: Continuous flow synthesis presents a promising avenue for the safer and more efficient production of nitroaromatic compounds and hydrazine (B178648) derivatives. materialsciencejournal.org The enhanced heat and mass transfer in microreactors allows for better control over reaction parameters, potentially minimizing the formation of byproducts and improving yields. materialsciencejournal.org The application of flow chemistry to the synthesis of hydrazine derivatives has been demonstrated, offering an operationally simple and scalable protocol. researchgate.net Future work could focus on developing a multi-step flow process for this compound, integrating the nitration, and subsequent nucleophilic aromatic substitution with methylhydrazine in a continuous manner.

Biocatalysis: The use of enzymes in organic synthesis offers a mild and highly selective alternative to conventional chemical catalysis. bloomtechz.combenthamscience.com While direct enzymatic synthesis of this compound has not been reported, the potential for biocatalytic approaches exists. For instance, engineered enzymes could be developed to catalyze the nitration of a suitable precursor or the formation of the C-N bond between the aromatic ring and the methylhydrazine moiety. benthamscience.com Research into promiscuous enzymes that can catalyze novel transformations could also unveil biocatalytic routes to this and related compounds. bloomtechz.com

Green Solvents and Catalysts: A significant focus will be on replacing hazardous solvents and catalysts with greener alternatives. This includes the exploration of reactions in water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net The use of solid-supported catalysts or recyclable organocatalysts can also contribute to a more sustainable synthetic process by simplifying product purification and reducing waste. nih.gov

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability | Development of integrated multi-step flow synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Enzyme discovery and engineering for specific transformations |

| Green Solvents | Reduced toxicity and environmental pollution, simplified workup | Exploration of aqueous, ionic liquid, and solvent-free reaction media |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product isolation | Design of robust and efficient solid-supported catalysts |

Investigation of Underexplored Reactivity Pathways and Novel Transformative Chemistry

The unique electronic and steric environment of this compound, created by the interplay of its three functional groups, suggests a rich and largely unexplored reactivity. Future research will aim to uncover and harness this reactivity for the synthesis of novel molecular architectures.

Transformations of the Hydrazino Group: The methylhydrazino group is a versatile functional handle that can participate in a variety of transformations. It can be a precursor to various heterocyclic systems through cycloaddition reactions. For instance, reaction with suitable dielectrophiles could lead to the formation of novel pyrazole (B372694), pyridazine, or triazole-fused benzonitriles. Furthermore, the development of metal-catalyzed cross-coupling reactions involving the N-N bond of the hydrazine moiety could open up new avenues for C-N and N-N bond formation. mdpi.combibliotekanauki.pl

Reactivity of the Nitroaromatic System: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and cyano groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netdoaj.org While the methylhydrazino group is already installed via an SNAr reaction, further substitutions could be explored under specific conditions. Moreover, the selective reduction of the nitro group is a key transformation that can lead to the corresponding amino derivative, a valuable building block for further functionalization. Photocatalytic methods for the reduction of nitroaromatic compounds offer a green alternative to traditional methods using metal hydrides or catalytic hydrogenation. bloomtechz.com

Synergistic Reactivity: The most intriguing future direction lies in exploring the synergistic reactivity of the multiple functional groups. For example, intramolecular reactions between the methylhydrazino group and the nitrile or a reduced nitro group could lead to the formation of complex heterocyclic scaffolds. The development of one-pot, multi-component reactions involving this compound as a key component could also lead to the efficient construction of diverse molecular libraries.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy.

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given transformation. nih.gov For this compound, AI models could predict the regioselectivity and chemoselectivity of various reactions, such as electrophilic aromatic substitution on the electron-rich ring (if the nitro group is reduced) or nucleophilic attack at different positions. These models can also help in identifying potential side reactions and byproducts, thus guiding the experimental design towards cleaner and more efficient processes.

Predictive Modeling of Properties: Beyond reaction prediction, machine learning can be used to predict various physicochemical and biological properties of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the toxicity or potential pharmacological activity of these compounds based on their molecular descriptors. materialsciencejournal.org

| AI/ML Application | Potential Impact | Research Focus |

| Reaction Prediction | Accelerated discovery of new reactions, improved reaction efficiency | Development of accurate models for predicting chemo- and regioselectivity |

| Retrosynthesis | Design of novel and sustainable synthetic routes | Integration of green chemistry principles into retrosynthesis algorithms |

| Condition Optimization | Maximization of reaction yields, minimization of byproducts | Application of active learning to efficiently explore reaction parameter space |

| Property Prediction | Early-stage assessment of toxicity and bioactivity | Development of robust QSAR models for nitroaromatic hydrazine derivatives |

Integration with Advanced In-Situ Characterization Techniques

A deeper understanding of the reaction mechanisms and kinetics is crucial for the rational design of new reactions and the optimization of existing processes. Advanced in-situ characterization techniques will play a pivotal role in providing real-time insights into the transformations of this compound.

Spectroscopic Monitoring: Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy can be used to monitor the progress of reactions in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics. materialsciencejournal.orgresearchgate.net For example, the reduction of the nitro group or the cyclization of the hydrazine moiety could be followed spectroscopically to elucidate the reaction pathway.

Mass Spectrometry Techniques: The use of advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), coupled with reaction monitoring systems, can provide valuable information about the formation of intermediates and products. nih.gov These techniques are particularly useful for detecting low-concentration and short-lived species that may not be observable by other methods.

Computational Modeling: The integration of experimental in-situ data with computational modeling will be a powerful tool for elucidating complex reaction mechanisms. bloomtechz.comdoaj.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. The combination of theoretical predictions with real-time experimental data will provide a comprehensive understanding of the reactivity of this compound.

| Technique | Information Gained | Application Example |

| In-situ NMR | Structural information on reactants, intermediates, and products | Monitoring the regioselectivity of a substitution reaction |